(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDAYCDBCSPKNF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.
Scientific Research Applications
(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related pyrido-oxazines, benzo-oxazines, and other fused heterocycles.
Table 1: Comparative Analysis of (4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one and Analogues
Key Structural and Functional Differences
Core Ring System :
- The target compound features a pyrido[4,3-b][1,4]oxazin-3-one core, distinct from pyrido[3,2-b] isomers (e.g., NPO in ) or benzo[b][1,4]oxazin-3-one derivatives (). The pyridine fusion position ([4,3-b] vs. [3,2-b]) alters electronic properties and binding interactions .
- Benzo-oxazines (e.g., compounds in ) replace pyridine with benzene, reducing nitrogen content and altering solubility and hydrogen-bonding capacity .
Saturation and Stereochemistry :
- The hexahydro designation indicates partial saturation, enhancing conformational rigidity compared to fully aromatic analogues like NPO . The (4aS,8aR) stereochemistry may influence chiral recognition in enzyme binding, though specific data are lacking.
Substituent Effects :
- Derivatives with electron-withdrawing groups (e.g., nitro in NPO) enhance antiproliferative activity by modulating NF-κB signaling . In contrast, the unsubstituted target compound lacks such functionalization, suggesting it may serve as a synthetic precursor.
- Piperazine-linked benzo-oxazines () demonstrate improved antibacterial potency via ThyX inhibition, highlighting the importance of side-chain modifications .
Synthetic Accessibility :
- Microwave-assisted synthesis () optimizes yields for N-substituted pyrido- and benzo-oxazines, but the target compound’s stereospecific synthesis likely requires chiral catalysts or resolution techniques .
Research Findings and Limitations
- Anticancer Potential: Pyrido[3,2-b] derivatives (e.g., NPO) show dose-dependent growth inhibition in HCC cells (IC₅₀ ~10 µM) via NF-κB suppression . The target compound’s saturated structure may reduce cytotoxicity but improve metabolic stability.
- Antibacterial Activity : Benzo-oxazines with piperazine linkers achieve sub-micromolar IC₅₀ values against mycobacterial ThyX, suggesting pyrido-oxazines could be similarly optimized .
- Limitations: Limited data exist on the target compound’s biological activity. Its stereochemistry and saturation require further exploration in structure-activity relationship (SAR) studies.
Biological Activity
(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound belongs to a class of oxazine derivatives characterized by a fused bicyclic structure. Its molecular formula is C₈H₉N₃O, and it features a nitrogen-containing heterocycle that contributes to its biological activity.
Research indicates that this compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. By inhibiting MAGL, the compound increases levels of endocannabinoids, which can modulate pain perception and inflammation .
2. Antinociceptive Effects
Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models. For instance, it was found to reduce pain responses in formalin-induced pain tests, suggesting its potential use in pain management therapies .
3. Neuroprotective Properties
The neuroprotective effects of this compound have also been investigated. It has shown promise in reducing neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways and promoting neuronal survival .
Case Study 1: Antinociceptive Activity
In a controlled study involving mice, administration of this compound resulted in a statistically significant decrease in pain scores compared to control groups. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with the highest dose yielding the most pronounced effect.
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound reduced cell death and apoptosis markers. This suggests a protective role against Alzheimer's disease pathology and highlights its potential for further development as a neuroprotective agent.
Data Tables
Q & A
Q. What are the key considerations for synthesizing (4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one with high stereochemical purity?
The synthesis requires multi-step routes emphasizing stereocontrol at the 4a and 8a positions. Critical steps include ring-closing strategies (e.g., intramolecular cyclization) and chiral resolution via chromatography or crystallization. For example, chiral auxiliaries or asymmetric catalysis can direct stereochemistry, while post-synthesis validation using chiral HPLC or X-ray crystallography ensures purity. Studies on analogous oxazinones highlight the importance of protecting groups (e.g., tert-butyl esters) to prevent racemization during synthesis .
Q. How can researchers confirm the three-dimensional structure of this compound?
Definitive confirmation requires X-ray crystallography , which provides precise spatial coordinates of the bicyclic system. If crystallization fails, NOESY NMR can validate proximity of protons (e.g., between the pyridine and oxazinone rings). Computational methods like density functional theory (DFT) optimize geometry and predict spectroscopic properties, aligning with experimental NMR or IR data. For example, studies on similar fused oxazinones resolved stereochemical ambiguities using combined DFT and NMR analysis .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Introducing hydrophilic groups at non-critical positions (e.g., carboxylate esters on the pyridine ring) enhances solubility. The tert-butyl ester derivative of a related oxazinone increased solubility by 12-fold while retaining >80% receptor-binding affinity. Alternatively, PEGylation or salt formation (e.g., hydrochloride) can be explored, provided the oxazinone core remains unmodified .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data among stereoisomers?
Conduct comparative structure-activity relationship (SAR) studies using isosteric analogs. For instance, the (4aS,8aS)-isomer of a related compound showed 40% lower dopamine D2 receptor affinity than the (4aR,8aR)-isomer, indicating stereodependent interactions. Normalize activity data against control compounds (e.g., haloperidol for dopamine receptors) and validate assays across multiple cell lines to isolate stereochemical effects .
Q. What computational approaches predict binding modes to neurological targets?
Use induced-fit docking to account for receptor flexibility, followed by molecular dynamics (MD) simulations (>100 ns) to assess binding stability. Validate predictions against experimental IC50 values from analogs. For example, MD simulations of a morpholinone derivative revealed hydrogen bonding with Glu342 in the dopamine D3 receptor, explaining its selectivity .
Q. How can metabolic stability in preclinical models be systematically assessed?
Employ liver microsome assays (human, rat, mouse) with LC-MS quantification of parent compound degradation. For in vivo studies, use radiolabeled analogs (e.g., ³H or ¹⁴C) to track metabolite formation. A study on a similar oxazinone identified CYP3A4 as the primary metabolizing enzyme, guiding structural modifications to block oxidation sites .
Q. What methods address regioselectivity challenges during ring-closing synthesis?
Orthogonal protecting groups (e.g., Boc for amines, TBS for alcohols) direct cyclization pathways. Microwave-assisted synthesis (120°C, 30 min) enhances regioselectivity by favoring kinetically controlled intermediates. In a spiro-oxazinone synthesis, this approach achieved >90% regiopurity .
Key Notes
- Stereochemical Purity : Critical for reproducibility in bioactivity studies; always validate via chiral methods .
- Data Contradictions : Isolate variables (e.g., assay conditions, stereochemistry) before concluding .
- Methodological Rigor : Combine experimental and computational approaches to address complex SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
